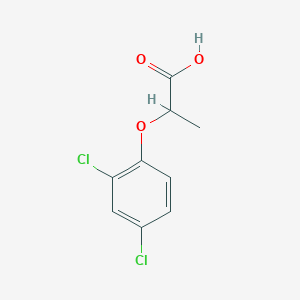![molecular formula C16H26N2O3 B359664 N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide CAS No. 861508-19-2](/img/structure/B359664.png)
N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide: is an organic compound with a complex structure that includes a tert-butyl group, a hydroxypropylamino group, and a phenoxyacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 4-hydroxybenzyl alcohol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-(chloromethyl)phenoxyacetyl chloride.
Introduction of the Hydroxypropylamino Group: The intermediate is then reacted with 2-amino-1-propanol under basic conditions to introduce the hydroxypropylamino group.
Addition of the tert-Butyl Group: Finally, the tert-butyl group is introduced by reacting the intermediate with tert-butylamine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a pharmaceutical intermediate.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of specialty chemicals and coatings.
Wirkmechanismus
The mechanism of action of N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological molecules, while the phenoxyacetamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide
- N-tert-butyl-2-(4-{[(2-hydroxypropyl)amino]methyl}phenoxy)propionamide
Uniqueness:
- The presence of the hydroxypropyl group provides unique hydrogen bonding capabilities.
- The tert-butyl group offers steric hindrance, which can influence the compound’s reactivity and interactions.
- The phenoxyacetamide moiety contributes to the compound’s hydrophobic interactions and overall stability.
This detailed article provides a comprehensive overview of N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
861508-19-2 |
|---|---|
Molekularformel |
C16H26N2O3 |
Molekulargewicht |
294.39g/mol |
IUPAC-Name |
N-tert-butyl-2-[4-[(2-hydroxypropylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C16H26N2O3/c1-12(19)9-17-10-13-5-7-14(8-6-13)21-11-15(20)18-16(2,3)4/h5-8,12,17,19H,9-11H2,1-4H3,(H,18,20) |
InChI-Schlüssel |
JFIOTSHSMHDRTO-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=C(C=C1)OCC(=O)NC(C)(C)C)O |
Kanonische SMILES |
CC(CNCC1=CC=C(C=C1)OCC(=O)NC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B359596.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B359600.png)



![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B359621.png)

![[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid](/img/structure/B359640.png)

![2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B359643.png)
![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol](/img/structure/B359675.png)
![N-[(1-methylpyrrol-2-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B359680.png)
